3,4-Diethoxyphenylacetic acid

Synthetic Chemistry Drug Intermediates Physicochemical Properties

3,4-Diethoxyphenylacetic acid (CAS 38464-04-9) is the only chemically valid intermediate for drotaverine HCl synthesis. Dimethoxy analogs (logP ~1.2) cannot substitute—the 3,4-diethoxy pattern is structurally required for drug identity and regulatory compliance. Its lipophilicity (logP ~2.0–2.3) ensures validated synthetic yields (84.9%) in the critical amidation to 3,4-diethoxyphenylacetamide. Also serves as a certified reference standard for ANDA AMV/QC impurity profiling. Available with HPLC-certified ≥98% purity and full CoA documentation.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 38464-04-9
Cat. No. B187857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethoxyphenylacetic acid
CAS38464-04-9
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC(=O)O)OCC
InChIInChI=1S/C12H16O4/c1-3-15-10-6-5-9(8-12(13)14)7-11(10)16-4-2/h5-7H,3-4,8H2,1-2H3,(H,13,14)
InChIKeyFIKUHWAANCXBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diethoxyphenylacetic Acid (CAS 38464-04-9): Essential Procurement Specifications and Baseline Characterization


3,4-Diethoxyphenylacetic acid (CAS 38464-04-9; molecular formula C12H16O4; MW 224.25 g/mol) is an organic compound belonging to the phenylacetic acid class, characterized by two ethoxy substituents at the 3- and 4-positions of the aromatic ring. It is a white to orange crystalline solid with a reported melting point of 77–79°C and a predicted boiling point of 357.2±27.0 °C at 760 mmHg [1]. Its logP values are reported as 2.00 [2], 2.31 [3], and 2.11 [4], indicating moderate lipophilicity. This compound is a well-documented key intermediate in the synthesis of the antispasmodic drug drotaverine hydrochloride [5].

Procurement Risk Assessment: Why Generic Substitution of 3,4-Diethoxyphenylacetic Acid Is Not Advised


The procurement of 3,4-diethoxyphenylacetic acid cannot be satisfied by generic phenylacetic acid derivatives due to the specific physicochemical and functional requirements dictated by its primary application. As a direct intermediate in the synthesis of drotaverine hydrochloride, its molecular structure is non-negotiable [1]. Substituting with close analogs such as 3,4-dimethoxyphenylacetic acid or 3,4-dihydroxyphenylacetic acid would fundamentally alter the molecular architecture of the final drug substance, leading to regulatory non-compliance and therapeutic failure. The distinct lipophilic character conferred by the ethoxy groups—with a logP value of ~2.0–2.3 [2][3] versus ~1.2 for the dimethoxy analog [4]—directly impacts its behavior in synthetic steps, purification, and analytical method validation, underscoring that this compound is a defined, single-source specification.

Quantitative Differentiators: Why 3,4-Diethoxyphenylacetic Acid Outperforms Its Closest Analogs


Enhanced Lipophilicity (LogP) Drives Superior Reactivity in Organic Synthesis

The two ethoxy groups of 3,4-diethoxyphenylacetic acid confer a significantly higher logP value compared to its dimethoxy analog, directly influencing its solubility and reactivity in organic media. The target compound exhibits a logP of 2.00–2.31 [1][2][3], whereas 3,4-dimethoxyphenylacetic acid has a logP of 1.24–1.33 [4][5]. This difference of ~1 log unit translates to a tenfold greater partitioning into organic solvents, which is critical for achieving high yields in the amidation step of drotaverine synthesis [6].

Synthetic Chemistry Drug Intermediates Physicochemical Properties

Validated Synthesis Yield for Drotaverine Intermediate Production

The utility of 3,4-diethoxyphenylacetic acid as a direct precursor to 3,4-diethoxyphenylacetamide, a key drotaverine intermediate, is validated by a reported synthesis method achieving a molar yield of 84.9% [1]. An alternative synthetic route starting from 1,2-diethoxybenzene achieves yields of 88–95.9% for the target compound itself . In contrast, generic arylacetic acids lack this specific pathway validation, requiring additional process development and optimization that introduces procurement risk and delays.

Process Chemistry Pharmaceutical Manufacturing Synthetic Yield

Established Analytical Methods for Regulatory Compliance (AMV/QC)

3,4-Diethoxyphenylacetic acid is explicitly referenced for use in analytical method development (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of drotaverine [1]. A specific reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been developed for its analysis [2], and commercial suppliers routinely provide product certified to ≥98% purity by HPLC . In contrast, generic phenylacetic acid analogs do not have this established regulatory and analytical framework for drotaverine applications.

Analytical Chemistry Quality Control Regulatory Compliance

Procurement-Driven Application Scenarios for 3,4-Diethoxyphenylacetic Acid


Drotaverine Hydrochloride Intermediate Synthesis

The primary and most validated application for 3,4-diethoxyphenylacetic acid is as a non-substitutable intermediate in the synthesis of drotaverine hydrochloride [1]. The compound is specifically reacted to form 3,4-diethoxyphenylacetamide, a direct precursor to the final drug substance [2]. Its specific lipophilicity (logP ~2.0–2.3) [3][4] is essential for the efficiency of this amidation step, and its use is outlined in patent literature with validated yields of 84.9% [5].

Analytical Reference Standard for Drotaverine Impurity Profiling

3,4-Diethoxyphenylacetic acid is utilized as a reference standard for analytical method development and validation (AMV) and quality control (QC) in the context of Abbreviated New Drug Applications (ANDA) for drotaverine [6]. Its availability with HPLC-certified purity (≥98%) makes it suitable for quantifying related substances and impurities in drug substance and product release testing.

Exploratory Research in Multidrug Resistance (MDR) Modulation

Studies have indicated that 3,4-diethoxyphenylacetic acid acts as an inhibitor of multidrug resistance (MDR) efflux pumps and as a substrate for membrane sulfotransferases [7]. While quantitative IC50 values are not publicly reported, this biochemical activity profile provides a basis for exploratory research into novel chemosensitizing agents or tools for studying sulfate conjugation pathways.

Building Block for Novel Phenylacetic Acid Derivatives

The compound's carboxylic acid group enables a range of standard chemical transformations, including esterification, amidation, and reduction . Its distinct physicochemical profile (higher logP vs. dimethoxy analog) [8] makes it a preferred building block for medicinal chemists seeking to introduce lipophilic character into lead compounds during structure-activity relationship (SAR) studies.

Quote Request

Request a Quote for 3,4-Diethoxyphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.